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Compound of Interest

Compound Name: 2-Benzylaziridine

Cat. No.: B081543 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the expected spectroscopic data

for 2-Benzylaziridine, a heterocyclic compound of interest in organic synthesis and medicinal

chemistry. Due to the limited availability of public experimental spectra for this specific

molecule, this guide presents predicted data based on established principles of NMR, IR, and

Mass Spectrometry, alongside generalized experimental protocols.

Chemical Structure
IUPAC Name: 2-benzylaziridine Molecular Formula: C₉H₁₁N Molecular Weight: 133.19 g/mol

CAS Number: 13906-90-6[1]

Structure:

(Where Ph represents a phenyl group)

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a

molecule. Below are the predicted ¹H and ¹³C NMR spectral data for 2-Benzylaziridine,

typically recorded in a deuterated solvent such as chloroform-d (CDCl₃).

Predicted ¹H NMR Data
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The proton NMR spectrum of 2-Benzylaziridine is expected to show distinct signals for the

aromatic protons, the benzylic protons, the aziridine ring protons, and the N-H proton.

Proton Assignment
Predicted Chemical

Shift (δ, ppm)
Predicted Multiplicity

Predicted Coupling

Constants (J, Hz)

Phenyl (C₆H₅) 7.20 - 7.40 Multiplet -

Benzylic (CH₂) 2.80 - 2.90 Multiplet -

Aziridine CH 2.20 - 2.30 Multiplet -

Aziridine CH₂
1.40 - 1.50

(diastereotopic)
Multiplet -

N-H 1.0 - 2.0 (broad) Singlet (broad) -

Note: The exact chemical shifts and coupling constants can vary depending on the solvent and

concentration.

Predicted ¹³C NMR Data
The carbon NMR spectrum will provide information on the different carbon environments within

the molecule.

Carbon Assignment Predicted Chemical Shift (δ, ppm)

Phenyl (quaternary C) 138 - 140

Phenyl (CH) 126 - 130

Benzylic (CH₂) 40 - 45

Aziridine (CH) 35 - 40

Aziridine (CH₂) 25 - 30

Experimental Protocol for NMR Spectroscopy
A general procedure for obtaining NMR spectra of a liquid sample like 2-Benzylaziridine is as

follows:
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Sample Preparation: Dissolve approximately 5-10 mg of purified 2-Benzylaziridine in about

0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃) in a clean, dry NMR tube.

Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane

(TMS), for referencing the chemical shifts to 0.00 ppm.

Instrumentation: Place the NMR tube in the spectrometer's probe.

Data Acquisition: Acquire the ¹H NMR spectrum using a standard pulse sequence. For the

¹³C NMR spectrum, a proton-decoupled pulse sequence is typically used to simplify the

spectrum to single lines for each carbon environment.

Processing: The acquired free induction decay (FID) is Fourier transformed, phased, and

baseline corrected to obtain the final spectrum.

Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by measuring

the absorption of infrared radiation.

Predicted IR Absorption Data
The IR spectrum of 2-Benzylaziridine is expected to show characteristic absorption bands for

N-H, C-H, and C=C bonds.

Wavenumber (cm⁻¹) Vibrational Mode Functional Group

3300 - 3500 (broad) N-H stretch Secondary amine (aziridine)

3000 - 3100 C-H stretch Aromatic

2850 - 3000 C-H stretch
Aliphatic (benzylic and

aziridine)

1600, 1495, 1450 C=C stretch Aromatic ring

~1250 C-N stretch Amine

690 - 770 C-H bend (out-of-plane) Monosubstituted benzene
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Experimental Protocol for FTIR Spectroscopy
For a liquid sample such as 2-Benzylaziridine, the following procedure is common for

obtaining an FTIR spectrum:

Method Selection: The Attenuated Total Reflectance (ATR) method is often preferred for

liquid samples due to its simplicity and minimal sample preparation.

Background Spectrum: Record a background spectrum of the clean, empty ATR crystal. This

will be subtracted from the sample spectrum to remove interferences from atmospheric CO₂

and water vapor.

Sample Application: Place a small drop of 2-Benzylaziridine directly onto the ATR crystal.

Data Acquisition: Acquire the spectrum. Typically, multiple scans are co-added to improve the

signal-to-noise ratio.

Data Processing: The instrument's software automatically subtracts the background

spectrum and presents the data in terms of transmittance or absorbance versus

wavenumber.

Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern

of a molecule, which aids in its identification.

Predicted Mass Spectrometry Data
Using Electron Ionization (EI), the mass spectrum of 2-Benzylaziridine is expected to show a

molecular ion peak and several characteristic fragment ions.
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m/z (mass-to-charge ratio) Proposed Fragment Ion Significance

133 [C₉H₁₁N]⁺• Molecular Ion (M⁺)

132 [M-H]⁺ Loss of a hydrogen atom

91 [C₇H₇]⁺

Tropylium ion (from cleavage

of the C-C bond beta to the

ring)

42 [C₂H₄N]⁺ Aziridine ring fragment

Experimental Protocol for Mass Spectrometry
A typical protocol for obtaining an EI mass spectrum is as follows:

Sample Introduction: Introduce a small amount of the volatile liquid sample into the mass

spectrometer, often via a heated direct insertion probe or through a gas chromatograph (GC-

MS).

Ionization: In the ion source, the sample molecules are bombarded with a high-energy

electron beam (typically 70 eV), causing ionization and fragmentation.

Mass Analysis: The resulting positively charged ions are accelerated and separated based

on their mass-to-charge ratio by a mass analyzer (e.g., a quadrupole).

Detection: The separated ions are detected, and their abundance is recorded.

Data Presentation: The data is presented as a mass spectrum, which is a plot of relative ion

abundance versus m/z.

Workflow Visualization
The following diagram illustrates the general workflow for the spectroscopic analysis of an

organic compound like 2-Benzylaziridine.
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General Workflow for Spectroscopic Analysis
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Caption: Workflow for Spectroscopic Analysis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 7 Tech Support

https://www.benchchem.com/product/b081543?utm_src=pdf-body-img
https://www.benchchem.com/product/b081543?utm_src=pdf-custom-synthesis
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b081543?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


References

1. 2-Benzylaziridine | CymitQuimica [cymitquimica.com]

To cite this document: BenchChem. [An In-depth Technical Guide to the Spectroscopic Data
of 2-Benzylaziridine]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b081543#spectroscopic-data-of-2-benzylaziridine-
nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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